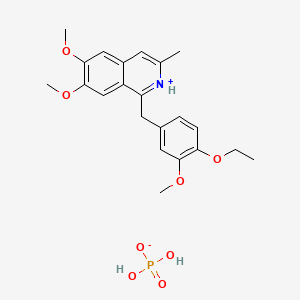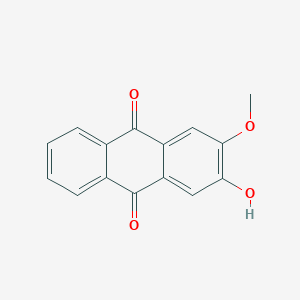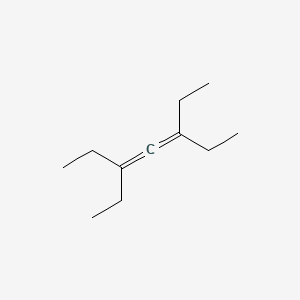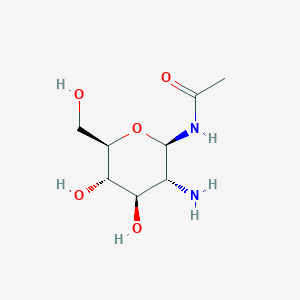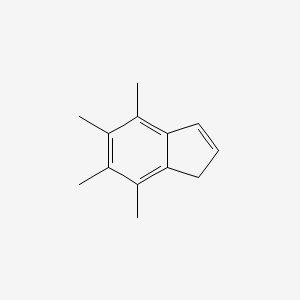
4,5,6,7-tetramethyl-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetramethyl-1H-indene is an organic compound with the molecular formula C13H16 It is a derivative of indene, characterized by the presence of four methyl groups at the 4, 5, 6, and 7 positions of the indene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetramethyl-1H-indene typically involves the alkylation of indene with methylating agents. One common method is the Friedel-Crafts alkylation, where indene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same Friedel-Crafts alkylation but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetramethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of tetramethylindanone or tetramethylbenzoic acid.
Reduction: Formation of tetramethylindane.
Substitution: Formation of halogenated derivatives such as tetramethylchloroindene.
Applications De Recherche Scientifique
4,5,6,7-Tetramethyl-1H-indene has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5,6,7-tetramethyl-1H-indene involves its interaction with specific molecular targets. In catalytic applications, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, its mechanism may involve binding to proteins or enzymes, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,4,5-Tetramethylindane
- 1,1,4,7-Tetramethylindane
- 1,1,5,6-Tetramethylindane
Uniqueness
4,5,6,7-Tetramethyl-1H-indene is unique due to the specific positioning of its methyl groups, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
707-96-0 |
|---|---|
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
4,5,6,7-tetramethyl-1H-indene |
InChI |
InChI=1S/C13H16/c1-8-9(2)11(4)13-7-5-6-12(13)10(8)3/h5-6H,7H2,1-4H3 |
Clé InChI |
BTHBCCZRFGZQGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C=CCC2=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)
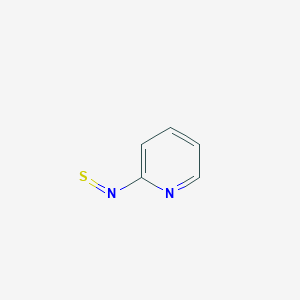


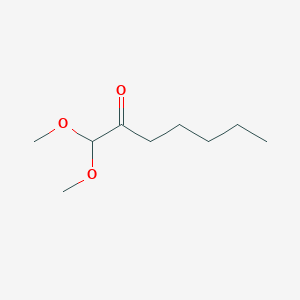
![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)


